![molecular formula C11H9N3O4 B2763673 1-cyclopropyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid CAS No. 929972-69-0](/img/structure/B2763673.png)

1-cyclopropyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

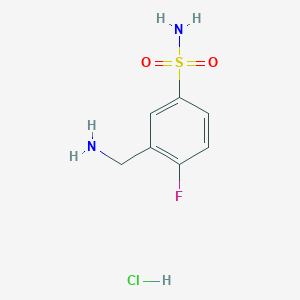

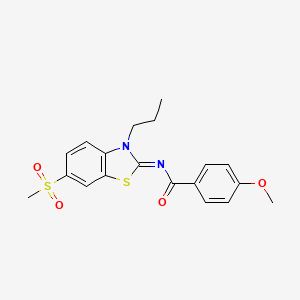

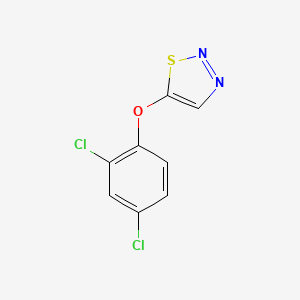

1-cyclopropyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid is a chemical compound with the molecular formula C₁₁H₉N₃O₄. It is a pyrimidine derivative and belongs to the class of pyrano[2,3-d]pyrimidine-2,4-dione analogues. This compound has been investigated for its potential as a PARP-1 inhibitor, which plays a crucial role in DNA repair and cell survival .

Synthesis Analysis

The synthesis of this compound involves green methods, such as treating cyclic compounds containing an active methylene group with thiophen-2-carbaldehyde and malononitrile in a water:ethanol solution. The resulting compound exhibits promising inhibitory activity against PARP-1 .

Molecular Structure Analysis

The molecular formula of 1-cyclopropyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid is C₁₁H₉N₃O₄. It has a molecular weight of 247.21 g/mol. The structure consists of a pyrimidine ring with a cyclopropyl group and two keto groups at positions 2 and 4. The 3D structure of this compound can be visualized here .

Chemical Reactions Analysis

This compound has been studied for its inhibitory activity against PARP-1, a DNA repair enzyme. It shows potential as a PARP-1 inhibitor, which can compromise cancer cell DNA repair mechanisms, leading to genomic dysfunction and cell death .

科学的研究の応用

Pyrimidine Derivatives and Their Applications

Biological Activities and Pharmacological Effects : Pyrimidine derivatives, due to their structural diversity and biological compatibility, have been extensively studied for their wide range of pharmacological effects. They exhibit antioxidant, antimicrobial, anti-inflammatory, and anticancer activities, among others. These activities are attributed to their ability to interact with various biological targets and pathways, indicating the potential for "1-cyclopropyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid" and similar compounds to serve as lead compounds in drug discovery and development (Rashid et al., 2021).

Chemical Synthesis and Catalysis : Research into the synthesis of pyrimidine derivatives, including various catalytic methods and the exploration of novel synthetic pathways, underlines the importance of these compounds in organic chemistry and material science. The development of efficient and selective synthesis methods for pyrimidine derivatives, including "1-cyclopropyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid", could lead to new materials with specific properties for technological applications (Parmar et al., 2023).

Mechanisms of Action and SAR Studies : The structure-activity relationships (SAR) of pyrimidine derivatives are crucial for understanding their biological effects and optimizing their pharmacological profiles. Detailed SAR analysis aids in identifying key structural features necessary for desired biological activities, thereby guiding the modification of compounds like "1-cyclopropyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid" for specific applications (Natarajan et al., 2022).

作用機序

特性

IUPAC Name |

1-cyclopropyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4/c15-9-7-3-5(10(16)17)4-12-8(7)14(6-1-2-6)11(18)13-9/h3-4,6H,1-2H2,(H,16,17)(H,13,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIAMQFJDGDYLOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C3=C(C=C(C=N3)C(=O)O)C(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclopropyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Methylbutyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2763595.png)

![3,4-Dihydro-2H-chromen-2-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2763597.png)

![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2763604.png)

![8-([1,3]Thiazolo[5,4-b]pyridine-2-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2763608.png)